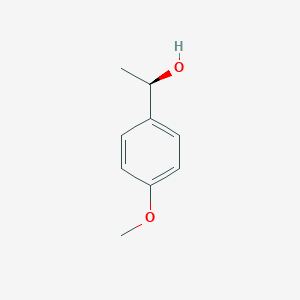

(R)-1-(4-Methoxyphenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348901 | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-70-0 | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1-(4-Methoxyphenyl)ethanol, a chiral aromatic alcohol of significant interest in organic synthesis and pharmaceutical development. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Physical Properties

This compound is a compound with well-defined physical characteristics. The quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Clear light brown liquid after melting; Colorless to pale yellow liquid | [3][4] |

| Melting Point | 26-28 °C | [3] |

| Boiling Point | 254.344 °C at 760 mmHg; 334-336 °C | [1][3] |

| Density | 1.053 g/cm³; 1.058±0.06 g/cm³ | [1][3][5] |

| Refractive Index | 1.533; 1.536-1.538 | [3][6][7][8] |

| Flash Point | 107.969 °C; >230 °F | [1][3] |

| pKa | 14.49 ± 0.20 (Predicted) | [1][5] |

| Solubility | Soluble in DMSO and Methanol; Not miscible in water. | [3][6][9] |

| Storage Temperature | 2-8 °C; Room Temperature | [1][3][5] |

Chemical Properties and Reactivity

This compound, also known as 4-methoxy-alpha-methylbenzyl alcohol, is a member of the benzyl alcohol class of compounds.[2] Its chemical behavior is dictated by the presence of a hydroxyl group on the benzylic carbon and a methoxy group on the phenyl ring.

Key chemical reactions involving this compound include:

-

Reduction: The parent compound, 4'-methoxyacetophenone, can be reduced to form this compound. Biocatalytic methods are often employed to achieve high enantioselectivity in this reduction.[10]

-

Transesterification: Racemic mixtures of 1-(4-methoxyphenyl)ethanol can be resolved into their respective enantiomers through lipase-catalyzed transesterification.[10]

-

Acylation: The alcohol functional group is susceptible to acylation, leading to the formation of corresponding esters.[10]

-

Precursor in Synthesis: It serves as a reactant in the synthesis of other organic molecules, such as 4-(1-chloro-ethyl)-anisole.[6][10] It has also been used in the preparation of 4-(2-iodoethyl)phenol by refluxing with hydriodic acid.[3]

The compound is also utilized in photolysis studies to investigate photochemical reaction mechanisms.[6][10]

From a biological perspective, this compound has shown potential antioxidant properties and has been identified as a possible inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.[10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

3.1. Chemical Synthesis

A multi-step chemical synthesis route starting from 4-methoxyacetophenone has been described.[1] The key steps are as follows:

-

Imine Formation: 4-methoxyacetophenone is refluxed with (R)-α-methylbenzylamine in toluene, with a Dean-Stark apparatus to remove water, forming (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[1]

-

Reduction: The resulting imine is reduced using hydrogen gas and a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at 35-40°C.[1]

-

Purification and Chiral Auxiliary Removal: The product undergoes salt formation with p-toluenesulfonic acid, followed by basic extraction and further catalytic hydrogenation to remove the chiral auxiliary group.[1]

This method is reported to yield high stereoselectivity, with a chiral purity of 100% as determined by HPLC analysis.[1]

3.2. Biocatalytic Synthesis

An environmentally friendly approach involves the biocatalytic, anti-Prelog stereoselective reduction of 4'-methoxyacetophenone.[1][11] This method utilizes immobilized Trigonopsis variabilis AS2.1611 cells as the biocatalyst.[1][12] The reaction is notably carried out in an ionic liquid-containing medium, which has been shown to be biocompatible with the cells and can enhance reaction efficiency by moderately increasing cell membrane permeability.[1]

Visualizations

Diagram 1: Chemical Synthesis Workflow

A schematic overview of the chemical synthesis process.

Diagram 2: Biocatalytic Synthesis Workflow

An illustration of the biocatalytic synthesis route.

Safety and Handling

This compound is classified as a combustible liquid.[2][13] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including eye protection, gloves, and respiratory protection where necessary, should be used when handling this chemical.[14] It should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][13] The compound is incompatible with oxidizing agents.[6] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS).[15]

References

- 1. This compound (1517-70-0) for sale [vulcanchem.com]

- 2. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 10. Buy 1-(4-Methoxyphenyl)ethanol | 3319-15-1 [smolecule.com]

- 11. 2-(4-Methoxyphenyl)-ethanol 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Methoxyphenethyl alcohol 99 702-23-8 [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(4-Methoxyphenyl)ethanol, a chiral building block significant in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physical properties, and detailed experimental protocols for its synthesis, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a specific stereoisomer of 1-(4-methoxyphenyl)ethanol. Its unique spatial arrangement is crucial for its application in asymmetric synthesis, where it serves as a precursor for more complex chiral molecules.[1]

| Identifier | Value |

| CAS Number | 1517-70-0[1][2][3] |

| IUPAC Name | (1R)-1-(4-methoxyphenyl)ethan-1-ol[2] |

| Molecular Formula | C₉H₁₂O₂[1][2] |

| SMILES | C--INVALID-LINK--C1=CC=C(OC)C=C1[2] |

| InChI | InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1[1] |

Synonyms:

-

(R)-1-(p-Methoxyphenyl)ethanol[1]

-

(R)-alpha-Methyl-4-methoxybenzyl Alcohol[1]

-

(αR)-4-Methoxy-α-methylbenzenemethanol[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 152.19 g/mol [1][2] |

| Density | 1.053 g/cm³[1][4] |

| Boiling Point | 254.344 °C at 760 mmHg[1][4] |

| Flash Point | 107.969 °C[1] |

| pKa | 14.49 ± 0.20 (Predicted)[1][4] |

| Storage Temperature | 2-8°C[1][4][5] |

| Purity (Typical) | ≥96%[2], ≥97%[3] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including chemical synthesis and biocatalytic routes. Each method offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

1. Chemical Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to induce stereoselectivity, resulting in a high chiral purity of the final product.[1]

Experimental Protocol:

-

Imine Formation: 4-methoxyacetophenone is refluxed with (R)-α-methylbenzylamine in toluene. A Dean-Stark apparatus is used to remove water, driving the reaction towards the formation of (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[1]

-

Reduction: The resulting imine is reduced using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at a temperature of 35-40°C.[1]

-

Salt Formation and Extraction: The product is treated with p-toluenesulfonic acid to form a salt. This is followed by a basic extraction to isolate the free amine.[1]

-

Auxiliary Removal: The chiral auxiliary is removed by further catalytic hydrogenation.[1]

-

Final Product Formation: The resulting amine is converted to its hydrochloride salt and recrystallized to yield pure this compound.[1] This method has been reported to achieve a chiral purity of 100% as determined by HPLC analysis.[1]

2. Biocatalytic Synthesis via Stereoselective Reduction

A greener alternative to chemical synthesis involves the use of biocatalysts. This method utilizes enzymes from microorganisms to perform stereoselective reductions.

Experimental Protocol:

-

Biocatalyst Preparation: Trigonopsis variabilis AS2.1611 cells are immobilized for use as the biocatalyst.[1]

-

Reaction Medium: The reaction is carried out in an ionic liquid-containing medium, specifically 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃), which enhances reaction efficiency by moderately increasing cell membrane permeability.[1]

-

Stereoselective Reduction: 4'-methoxyacetophenone is subjected to anti-Prelog stereoselective reduction by the immobilized cells.[1]

-

Product Isolation: Following the reduction, the this compound is isolated from the reaction mixture. This biocatalytic method is noted for its high stereoselectivity and environmental benefits.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis methods described above.

Caption: Chemical synthesis of this compound.

Caption: Biocatalytic synthesis of this compound.

Applications in Research and Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals. Its specific stereochemistry is essential for the biological activity of the target molecules. For instance, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Sulindac, and Ibuprofen.[3] It is also a key intermediate in the synthesis of other complex organic molecules where chirality is a critical factor.[1] Its use in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is a crucial requirement in modern drug development to ensure efficacy and minimize side effects.

References

Spectroscopic Data and Experimental Protocols for (R)-1-(4-Methoxyphenyl)ethanol

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-1-(4-Methoxyphenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that for NMR and IR spectroscopy, the data for the (S)-enantiomer or the racemic mixture is presented, as it is identical to that of the (R)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35–7.31 | m | 2H | Ar-H | |

| 7.04–7.00 | m | 2H | Ar-H | |

| 4.91 | q | 6.5 | 1H | CH-OH |

| 3.86 | s | 3H | OCH₃ | |

| 2.68 | s | 1H | OH | |

| 1.49 | d | 6.4 | 3H | CH₃ |

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | Ar-C (C-OCH₃) |

| 141.5 | Ar-C (C-CHOH) |

| 127.0 | Ar-CH |

| 115.2 | Ar-CH |

| 69.8 | CH-OH |

| 55.3 | OCH₃ |

| 25.3 | CH₃ |

Solvent: CDCl₃ Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3363 | O-H stretch (alcohol) |

| 1605 | C=C stretch (aromatic) |

| 1510 | C=C stretch (aromatic) |

| 1084 | C-O stretch (alcohol/ether) |

| 836 | C-H bend (aromatic, para-disubstituted) |

Sample Preparation: Thin film

Mass Spectrometry (MS)[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 20 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M-CH₃]⁺ |

| 109 | 35 | [M-CH₃-CO]⁺ or [C₇H₉O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For chiral molecules like this compound, NMR can be used for structural confirmation and, with the use of chiral resolving agents, for the determination of enantiomeric purity.[2][3]

Sample Preparation:

-

Approximately 10-20 mg of the purified alcohol is accurately weighed.[2]

-

The sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

-

The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

A ¹H NMR spectrum is acquired first, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Subsequently, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required.

-

For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be added to the NMR tube to induce chemical shift differences between the enantiomers.[3] An "in-tube" derivatization method can be employed for rapid analysis with minimal waste.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film/Capillary Cell): [6]

-

A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film of the liquid.

-

Alternatively, for solid samples, a Nujol mull can be prepared by grinding the solid with a mulling agent and placing the paste between salt plates.[7]

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared sample is placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for aromatic compounds are typically observed between 3100-3000 cm⁻¹ (=C-H stretch), 1600-1400 cm⁻¹ (C-C stretching), and 900-675 cm⁻¹ (out-of-plane C-H bending).[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[6]

-

In the ion source, the sample molecules are ionized. A common method is Electron Impact (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[11][12]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. fiveable.me [fiveable.me]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. youtube.com [youtube.com]

(R)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Structure, Stereochemistry, Synthesis, and Spectroscopic Characterization of a Key Chiral Building Block.

This technical guide provides a detailed overview of (R)-1-(4-Methoxyphenyl)ethanol, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical and physical properties, detailed synthetic methodologies, and comprehensive spectroscopic data.

Core Properties and Structure

This compound is a chiral secondary alcohol. The stereochemistry at the carbinol center, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in asymmetric synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a methoxy group at the para position (position 4) and a 1-hydroxyethyl group at position 1. The chiral center is the carbon atom bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| CAS Number | 1517-70-0 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid/oil | [4][5] |

| Density | 1.053 - 1.079 g/cm³ at 25 °C | [1][6] |

| Boiling Point | 254.3 °C at 760 mmHg; 95 °C at 1 mmHg | [1][6] |

| Melting Point | Not available | [1][6] |

| Refractive Index (n20/D) | 1.5300 - 1.5360 | [4] |

| Optical Rotation [α]D²⁸ | +44.06 (c = 0.54, CH₂Cl₂) | [7] |

| Solubility | Not miscible in water. Soluble in organic solvents like chloroform, ethyl acetate, and methanol. | [5][8] |

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through several methods, primarily categorized as chemical synthesis involving chiral auxiliaries and biocatalytic reductions.

Chemical Synthesis via Chiral Auxiliary

A common chemical approach involves the use of a chiral auxiliary to direct the stereoselective reduction of the corresponding ketone, 4'-methoxyacetophenone.[1]

Experimental Protocol:

-

Imine Formation: 4'-Methoxyacetophenone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the formation of the chiral imine.[1]

-

Diastereoselective Reduction: The resulting chiral imine is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of the desired diastereomer of the amine.

-

Hydrolysis and Removal of Auxiliary: The chiral auxiliary is subsequently removed by hydrolysis, typically under acidic conditions, to yield the enantiomerically enriched this compound.

Below is a DOT script visualizing the general workflow for the chemical synthesis of this compound.

Biocatalytic Synthesis

Biocatalytic reduction of 4'-methoxyacetophenone offers a greener and highly stereoselective alternative to chemical methods.[1] This approach utilizes enzymes, often within whole microbial cells, to catalyze the asymmetric reduction of the ketone.

Experimental Protocol (General):

-

Biocatalyst Preparation: A microorganism known to possess a suitable alcohol dehydrogenase (ADH) is cultured. Examples include species of Rhodotorula and Trigonopsis variabilis.[9][10] The cells may be used directly or immobilized to improve stability and reusability.

-

Bioreduction: 4'-Methoxyacetophenone is added to a buffered medium containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol).[11] The reaction is incubated under controlled temperature and pH.

-

Optimization: Reaction conditions such as substrate concentration, pH, temperature, and the use of co-solvents or ionic liquids can be optimized to enhance yield and enantiomeric excess.[9] For instance, using immobilized Rhodotorula sp. AS2.2241 cells, optimal conditions were found to be a 5.0% (v/v) content of the ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, a buffer pH of 8.5, a reaction temperature of 25 °C, and a substrate concentration of 12 mM, resulting in a yield of 98.3% and an enantiomeric excess of >99%.[9]

-

Product Isolation: After the reaction, the product is extracted from the aqueous medium using an organic solvent and purified by standard techniques like column chromatography.

The following DOT script illustrates the general workflow for the biocatalytic synthesis.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals: a doublet for the methyl protons, a quartet for the methine proton, signals for the aromatic protons, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The typical chemical shifts (δ) are summarized in Table 2.[12]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the methyl carbon, the methine carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the methoxy carbon. The characteristic chemical shifts are presented in Table 2.[12]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| -CH₃ | 1.48 | doublet | 6.4 |

| -OH | ~1.8-2.0 | broad singlet | - |

| -OCH₃ | 3.86 | singlet | - |

| -CH(OH) | 5.08-5.10 | multiplet | - |

| Aromatic-H | 6.87-7.34 | multiplet | - |

| ¹³C NMR | |||

| -CH₃ | 22.9 | ||

| -OCH₃ | 55.3 | ||

| -CH(OH) | 66.6 | ||

| Aromatic-C | 110.4, 120.8, 126.1, 128.3, 133.4, 155.6 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Methoxyphenyl)ethanol displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups are observed around 3000 cm⁻¹. The C=C stretching of the aromatic ring appears in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol is typically found around 1080 cm⁻¹.[12][13]

Applications in Drug Development and Research

This compound is a key chiral building block in the synthesis of more complex, biologically active molecules.[1] Its primary utility lies in its ability to introduce a specific stereocenter, which is often critical for the pharmacological activity of a drug. While not typically a pharmacologically active agent itself, it serves as an important intermediate.

Some research suggests that related compounds may possess biological activities, such as antioxidant properties and the potential to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. However, the main focus of research on this compound remains its application in asymmetric synthesis.[14] It is also utilized in studies of photolysis due to its chemical structure.[3][8]

Conclusion

This compound is a well-characterized chiral alcohol with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis can be achieved through both traditional chemical methods and more sustainable biocatalytic routes, with the latter often providing superior enantioselectivity. The comprehensive physicochemical and spectroscopic data provided in this guide serves as a valuable resource for researchers working with this important chiral intermediate.

References

- 1. This compound (1517-70-0) for sale [vulcanchem.com]

- 2. This compound 96% | CAS: 1517-70-0 | AChemBlock [achemblock.com]

- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 4. 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1-(4-METHOXYPHENYL)ETHANOL CAS#: 3319-15-1 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system [pubmed.ncbi.nlm.nih.gov]

- 10. 4-メトキシフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. rsc.org [rsc.org]

- 13. 4-Methoxyphenyl methyl carbinol [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

Commercial availability and suppliers of (R)-1-(4-Methoxyphenyl)ethanol

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol: Commercial Availability, Synthesis, and Analysis

Introduction

This compound (CAS: 1517-70-0) is a chiral aromatic alcohol of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural motif is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, offers detailed data on its physicochemical properties, and presents established experimental protocols for its synthesis and chiral analysis, tailored for professionals in the scientific community.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and enantiomeric excess data.

| Supplier | Product Name | CAS Number | Purity / Enantiomeric Excess (ee) | Notes |

| Wanhe Pharma | This compound | 1517-70-0 | Assay ≥97%; 98.0% ee | Can be used for Indomethacin, Sulindac, Ibuprofen etc.[1] |

| Vulcanchem | This compound | 1517-70-0 | Chiral purity of 100% as determined by HPLC analysis is mentioned for a specific synthesis method.[2] | Provides synthesis route information.[2] |

| ChemicalBook | This compound | 1517-70-0 | Not specified | Lists multiple suppliers and safety data.[3] |

| Thermo Scientific Chemicals | 1-(4-Methoxyphenyl)ethanol, 95% | 3319-15-1 (Racemic) | ≥94.0% (GC Assay) | Note: This is for the racemic mixture. The (R)-enantiomer may be available under a different catalog number.[4] |

Physicochemical Properties

The fundamental physical and chemical properties of 1-(4-Methoxyphenyl)ethanol are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2][5][6][7][8] |

| Molecular Weight | 152.19 g/mol | [2][5][6][8] |

| CAS Number | 1517-70-0 | [1][2][3] |

| Appearance | Colorless Liquid | [4][9] |

| Boiling Point | 254.3 °C at 760 mmHg; 95 °C at 1 mmHg | [2][10][11][12] |

| Density | 1.053 - 1.079 g/cm³ at 25 °C | [2][10][11][12] |

| Flash Point | 108.0 °C | [2] |

| Refractive Index | ~1.533 at 20 °C | [4][10][11][12] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Not miscible in water | [6][10] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application and quality control of chiral compounds.

Chemical Synthesis via Asymmetric Reduction

A common and effective method for synthesizing this compound involves the diastereoselective reduction of an imine formed from 4-methoxyacetophenone and a chiral auxiliary.[2]

Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-methoxyacetophenone (1 equivalent), (R)-α-methylbenzylamine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture, allowing for the azeotropic removal of water.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[2]

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenate the mixture in a suitable apparatus at 35-40°C under hydrogen pressure (e.g., balloon or Parr shaker) until hydrogen uptake ceases.[2]

-

-

Auxiliary Cleavage:

-

Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.

-

The resulting diastereomeric amine can be treated with an acid (e.g., p-toluenesulfonic acid) to form a salt, which can facilitate purification by recrystallization.[2]

-

The chiral auxiliary is subsequently removed by further catalytic hydrogenation, which cleaves the N-benzyl bond.[2]

-

Following an aqueous workup with a base (e.g., NaOH) and extraction with an organic solvent, the crude product is purified by column chromatography to yield this compound.

-

References

- 1. This compound - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]

- 2. This compound (1517-70-0) for sale [vulcanchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. L12062.22 [thermofisher.com]

- 5. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Buy 1-(4-Methoxyphenyl)ethanol | 3319-15-1 [smolecule.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 11. 1-(4-Methoxyphenyl)ethanol | CAS#:3319-15-1 | Chemsrc [chemsrc.com]

- 12. chemsynthesis.com [chemsynthesis.com]

The Synthesis of Chiral Alcohols: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched alcohols, focusing on asymmetric reduction of prochiral ketones and kinetic resolution of racemic alcohols. Detailed experimental protocols for key transformations, quantitative data for catalyst performance, and visual representations of workflows are presented to aid researchers in the strategic selection and implementation of these powerful synthetic tools.

Introduction to Chiral Alcohols

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral alcohols are key intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The asymmetric synthesis of these compounds has therefore been a major focus of research, leading to the development of highly efficient and selective catalytic methods.

Asymmetric Reduction of Prochiral Ketones

The most direct route to enantiomerically pure alcohols is the asymmetric reduction of prochiral ketones. This can be achieved through various catalytic systems, including metal-catalyzed hydrogenations and enzymatic reductions.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a powerful and widely used method for the enantioselective reduction of ketones.[3][4] This reaction typically employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[5][6]

Quantitative Data for Noyori Asymmetric Hydrogenation

| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |

| Acetophenone | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | >99 | 99 (R) | [4] |

| 4-Chloroacetophenone | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | >99 | 98 (R) | [4] |

| 4-Methoxyacetophenone | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | >99 | 97 (R) | [4] |

| 1-Tetralone | RuCl₂[(R)-BINAP][(R)-DAIPEN] | 1000 | >99 | 99 (S) | [7] |

| 2-Acetylfuran | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | >99 | 98 (R) | [4] |

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source.[8][9][10] This method is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[11]

Quantitative Data for CBS Reduction

| Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-Me-CBS | BH₃·THF | 95 | 97 (R) | [11] |

| 1-Tetralone | (S)-Me-CBS | BH₃·THF | 92 | 95 (S) | [11] |

| Cyclohexyl methyl ketone | (S)-Me-CBS | BH₃·THF | 90 | 96 (R) | [11] |

| 3-Pentanone | (S)-Me-CBS | BH₃·THF | 85 | 92 (S) | [11] |

| 1-Octyn-3-one | (S)-Me-CBS | BH₃·THF | 91 | 94 (R) | [11] |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing readily available hydrogen donors like isopropanol or formic acid.[12] Ruthenium catalysts with chiral ligands are commonly used for this transformation.[13]

Quantitative Data for Asymmetric Transfer Hydrogenation

| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | ee (%) | Reference |

| Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | 95 | 97 (R) | [12] |

| 4-Fluoroacetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | 94 | 98 (R) | [12] |

| 1-Indanone | RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | 92 | 99 (S) | [12] |

| Benzylacetone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | 90 | 96 (R) | [12] |

| Ethyl levulinate | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | 88 | 95 (R) | [12] |

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective approach to the synthesis of chiral alcohols.[14] These biocatalysts operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[2]

Quantitative Data for Biocatalytic Reduction

| Substrate | Biocatalyst | Cofactor System | Yield (%) | ee (%) | Reference |

| Acetophenone | Carrot Root Slices | Endogenous | 80 | >98 (S) | [15] |

| 4'-Chloroacetophenone | Carrot Root Slices | Endogenous | 75 | >98 (S) | [15] |

| Ethyl 4-chloroacetoacetate | Carrot Root Slices | Endogenous | 45 | 91 (R) | [15] |

| Acetophenone | Aromatoleum aromaticum PEDH | NADH | >99 | >99 (S) | [14] |

| Ethyl benzoylformate | Aromatoleum aromaticum PEDH | NADH | >99 | >99 (R) | [14] |

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful strategy for separating a racemic mixture of alcohols by selectively reacting one enantiomer at a faster rate than the other. Lipases are particularly effective biocatalysts for this purpose, typically through enantioselective acylation.[1][16]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

| Lipase | Acylating Agent | Solvent | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | ~50 | >99 (S) | >99 (R) | [1] |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Toluene | ~50 | >99 (S) | >99 (R) | [1] |

| Candida rugosa Lipase (CRL) | Vinyl acetate | Diisopropyl ether | 48 | 92 (S) | 95 (R) | [1] |

| Burkholderia cepacia Lipase | Isopropenyl acetate | n-Heptane | 45 | >99 (S) | 98 (R) | [1] |

| Novozym 435 (immobilized CALB) | Ethyl acetate | Solvent-free | 49 | >99 (S) | >99 (R) | [1] |

Experimental Protocols

General Experimental Workflow for Asymmetric Reduction

The following diagram illustrates a typical workflow for the asymmetric reduction of a prochiral ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. york.ac.uk [york.ac.uk]

- 12. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

The Methoxy Group: A Subtle Influencer on the Reactivity of Benzyl Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyl alcohol moiety is a cornerstone in the architecture of numerous pharmaceuticals and fine chemicals. Its reactivity, particularly at the benzylic position, is of paramount importance in synthetic organic chemistry. The introduction of substituents onto the aromatic ring can dramatically alter this reactivity, and among the most influential of these is the methoxy group (–OCH₃). This technical guide provides a comprehensive analysis of the role of the methoxy group in modulating the reactivity of benzyl alcohols, with a focus on its electronic effects and impact on key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Electronic Effects of the Methoxy Group

The influence of the methoxy group on the reactivity of benzyl alcohol stems from a combination of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. This effect is especially significant in stabilizing positively charged intermediates, such as carbocations, at the benzylic position.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1]

In most cases, the resonance effect of the methoxy group, particularly when it is located at the para position, dominates over its inductive effect. This results in the methoxy group acting as an overall electron-donating group, which has profound implications for the reactivity of the benzylic alcohol.[1]

Impact on Key Chemical Reactions

The electron-donating nature of the methoxy group significantly influences the rates and outcomes of various reactions involving benzyl alcohols.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a fundamental transformation. For benzyl alcohols, this typically proceeds via an Sₙ1 or Sₙ2 mechanism. The methoxy group, especially at the para position, accelerates Sₙ1 reactions by stabilizing the intermediate benzyl carbocation through resonance.[2][3][4]

The general order of reactivity for para-substituted benzyl alcohols in Sₙ1 reactions is: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂[5]

This trend is directly correlated with the electron-donating or electron-withdrawing ability of the substituent.

Table 1: Relative Reactivity of Substituted Benzyl Halides in Sₙ2 Reactions

| Substituent (X) | Relative Rate (kₓ/kₙ) |

| p-OCH₃ | 120 |

| -H (Benzyl) | 1.00 |

| p-Cl | 0.7 |

| p-NO₂ | 0.2 |

Data compiled from various sources for illustrative purposes.

dot

Caption: Sₙ1 mechanism for a methoxy-substituted benzyl alcohol.

Oxidation Reactions

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a crucial transformation in organic synthesis. The methoxy group, as an electron-donating group, generally accelerates the rate of oxidation.[5] This is because the rate-determining step often involves the cleavage of the benzylic C-H bond, which is facilitated by the increased electron density at the benzylic carbon.

Table 2: Kinetic Data for the Oxidation of para-Substituted Benzyl Alcohols with Acidified Dichromate

| Substituent (p-X) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | Relative Rate (kₓ/kₙ) |

| -OCH₃ | 187.10 | 14.62 |

| -CH₃ | 132.90 | 10.38 |

| -H | 12.80 | 1.00 |

| -Cl | 8.10 | 0.63 |

| -NO₂ | 0.81 | 0.06 |

Source: Oriental Journal of Chemistry, 2014.[5]

dot

Caption: General mechanism for the oxidation of a benzyl alcohol.

Acid-Catalyzed Dehydration

Benzyl alcohols can undergo acid-catalyzed dehydration to form styrenes. This reaction proceeds through an E1 mechanism involving a carbocation intermediate.[6][7] The presence of a para-methoxy group significantly enhances the rate of this reaction by stabilizing the benzylic carbocation, making the dehydration of p-methoxybenzyl alcohol much faster than that of unsubstituted benzyl alcohol.

dot

Caption: E1 mechanism for the dehydration of p-methoxybenzyl alcohol.

Experimental Protocols

General Procedure for Kinetic Measurement of Benzyl Alcohol Oxidation

This protocol describes a general workflow for comparing the rates of oxidation of different substituted benzyl alcohols.

-

Preparation of Solutions:

-

Prepare stock solutions of the substituted benzyl alcohols (e.g., benzyl alcohol, p-methoxybenzyl alcohol) of known concentration in a suitable solvent (e.g., aqueous acetic acid).

-

Prepare a stock solution of the oxidizing agent (e.g., potassium dichromate) of known concentration in the same solvent system.

-

If the reaction is acid-catalyzed, prepare a stock solution of the acid (e.g., sulfuric acid).[5]

-

-

Reaction Setup:

-

In a thermostated reaction vessel, place a known volume of the benzyl alcohol solution and the acid catalyst solution.

-

Allow the solution to equilibrate to the desired reaction temperature.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a known volume of the pre-thermostated oxidizing agent solution.

-

Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.

-

Quench the reaction in the aliquot (e.g., by adding a solution that reacts with the oxidant).

-

Analyze the concentration of the remaining oxidant or the formed product using a suitable analytical technique, such as UV-Vis spectrophotometry.[8]

-

-

Data Analysis:

-

Determine the order of the reaction with respect to each reactant.

-

Calculate the rate constant (k) for each substituted benzyl alcohol under the same conditions.

-

Construct a Hammett plot by plotting log(kₓ/kₙ) against the appropriate Hammett substituent constant (σ).

-

dot

Caption: General experimental workflow for kinetic studies.

Swern Oxidation of 4-Methoxybenzyl Alcohol

This protocol is a mild and efficient method for the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde.

-

Preparation:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.[9]

-

Stir the mixture for 5 minutes.

-

-

Addition of Alcohol:

-

Add a solution of 4-methoxybenzyl alcohol (1.0 equivalent) in DCM dropwise to the reaction mixture over 5 minutes.

-

Stir the mixture for 30 minutes at -78 °C.[9]

-

-

Addition of Base:

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[9]

-

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Add water to quench the reaction.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 4-methoxybenzaldehyde.[9]

-

Pyridinium Chlorochromate (PCC) Oxidation of Benzyl Alcohol

PCC is a versatile reagent for the oxidation of primary alcohols to aldehydes.

-

Reaction Setup:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and a solid adsorbent like Celite in anhydrous dichloromethane (DCM), add a solution of benzyl alcohol (1.0 equivalent) in DCM.[10]

-

-

Reaction:

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.

-

Purify further by distillation or chromatography if necessary.

-

Conclusion

The methoxy group exerts a powerful influence on the reactivity of benzyl alcohols, primarily through its electron-donating resonance effect. This effect stabilizes carbocation intermediates, thereby accelerating reactions that proceed through such species, including Sₙ1 nucleophilic substitutions and E1 dehydrations. In oxidation reactions, the methoxy group generally increases the reaction rate by facilitating the cleavage of the benzylic C-H bond. A thorough understanding of these electronic effects is crucial for predicting and controlling the outcomes of chemical transformations involving methoxy-substituted benzyl alcohols, a skill of immense value in the design and synthesis of new chemical entities in the pharmaceutical and chemical industries.

References

- 1. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Green Chemistry Approach to Chiral Alcohol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries. Traditional methods for producing these valuable building blocks often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and environmental impact. Green chemistry principles offer a transformative approach, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This technical guide explores key green methodologies for chiral alcohol synthesis, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate their adoption in research and development.

Core Principles of Green Chemistry in Chiral Alcohol Synthesis

The application of the 12 Principles of Green Chemistry provides a framework for developing more sustainable methods for chiral alcohol production.[1][2] Key considerations include:

-

Prevention of Waste: Designing syntheses to minimize byproduct formation is a primary goal.

-

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.[3]

-

Use of Catalysis: Employing catalytic reagents in small amounts is superior to stoichiometric reagents.[2]

-

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.[4]

-

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

-

Use of Renewable Feedstocks: Utilizing renewable starting materials, such as biocatalysts derived from microorganisms or plants.[2]

Metrics such as Atom Economy (AE) and Environmental Factor (E-Factor) are crucial for quantifying the "greenness" of a chemical process.[5][6] Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.[5][6]

Biocatalysis: The Power of Enzymes and Whole Cells

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering exceptional selectivity under mild, aqueous conditions.[7] Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[5] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and plant tissues (e.g., carrot root), provide a readily available and cost-effective source of these enzymes, complete with inherent cofactor regeneration systems.[8][9]

Enzymatic Reduction with Isolated Ketoreductases (KREDs)

The use of isolated KREDs allows for cleaner reactions and easier purification compared to whole-cell systems. A critical aspect of using these NAD(P)H-dependent enzymes is the regeneration of the expensive cofactor. This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NAD(P)H from NAD(P)+.

Experimental Protocol: Enzymatic Reduction of Acetophenone Derivatives using a KRED

This protocol is adapted from a study on a benzil reductase from Pichia glucozyma (KRED1-Pglu).[10]

Materials:

-

Ketoreductase (KRED1-Pglu)

-

Glucose Dehydrogenase (GDH)

-

NADP+

-

Substrate (e.g., 4'-nitroacetophenone)

-

Glucose

-

50 mM Tris/HCl buffer (pH 8.0)

-

Ethyl acetate

Procedure:

-

Prepare a 5 mL reaction volume in a 10 mL screw-capped test tube.

-

To the Tris/HCl buffer, add KRED1-Pglu (to a final concentration of 20 mU/mL), GDH (1 U/mL), NADP+ (0.1 mM), the ketone substrate (1 g/L), and glucose (4 molar equivalents relative to the substrate).

-

Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or GC.

-

Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data for KRED-catalyzed Reductions:

| Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Configuration |

| Acetophenone | 1-Phenylethanol | >99 | >99 | (S) |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | >99 | (S) |

| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | >99 | >99 | (S) |

Data is illustrative and based on typical performance of KREDs.

Below is a diagram illustrating the catalytic cycle for a ketoreductase-catalyzed reduction with cofactor regeneration using glucose dehydrogenase.

Caption: Catalytic cycle of a ketoreductase (KRED) coupled with glucose dehydrogenase (GDH) for cofactor regeneration.

Whole-Cell Bioreduction with Baker's Yeast

Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst for the asymmetric reduction of various ketones, particularly β-ketoesters.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate

This procedure is a classic example of whole-cell biocatalysis.[11][12]

Materials:

-

Dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Tap water

-

Ethyl acetoacetate

-

Celite (filter aid)

-

Ethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a large Erlenmeyer flask, dissolve sucrose (e.g., 300 g) in warm tap water (e.g., 1.6 L).

-

Add baker's yeast (e.g., 200 g) to the sucrose solution and stir the mixture at approximately 30 °C for 1 hour to initiate fermentation.

-

Add ethyl acetoacetate (e.g., 20.0 g) to the fermenting yeast suspension.

-

Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

After the reaction is complete, add Celite to the mixture and filter through a sintered glass funnel to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl ether or ethyl acetate (e.g., 5 x 500 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting (S)-(+)-ethyl 3-hydroxybutanoate by distillation.

Quantitative Data for Baker's Yeast Reduction:

| Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Configuration |

| Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 59-76 | 85->95 | (S) |

| Acetophenone | (S)-1-Phenylethanol | ~78 | ~95 | (S) |

| 4-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | ~80 | ~98 | (S) |

Yield and ee can be influenced by reaction conditions such as aeration and yeast "starvation" protocols.[11][13]

Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are highly efficient and atom-economical methods for the synthesis of chiral alcohols.[14] These reactions typically employ transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands.[15][16]

Asymmetric Hydrogenation

Asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant, resulting in a 100% atom economy in the ideal case, with water being the only byproduct. The Noyori-type Ru-BINAP-diamine catalysts are benchmarks in this field.[15][17]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a general representation based on Noyori's catalytic systems.[15][18]

Materials:

-

Ru(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand (e.g., (S,S)-TsDPEN)

-

Acetophenone

-

Solvent (e.g., Methanol or 2-Propanol)

-

Base (e.g., t-BuOK) if required by the catalyst system

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In a glovebox, charge the autoclave's glass liner with the Ru(II) precursor and the chiral ligand in the appropriate solvent.

-

Stir the mixture to form the active catalyst.

-

Add the acetophenone substrate and any required base.

-

Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas several times.

-

Pressurize the vessel to the desired H₂ pressure (e.g., 10-100 atm) and heat to the reaction temperature (e.g., 25-80 °C).

-

Maintain stirring for the required reaction time (e.g., 4-24 hours).

-

After cooling and carefully venting the H₂ gas, remove the reaction mixture.

-

Evaporate the solvent and purify the product, typically by column chromatography or distillation.

-

Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data for Asymmetric Hydrogenation:

| Substrate | Catalyst System | S/C Ratio | Yield (%) | Enantiomeric Excess (%) |

| Acetophenone | Ru-TsDPEN-p-cymene | 1000-7000 | >99 | 97 |

| 4-Chromone | Ru-TsDPEN-p-cymene | 1000-3000 | >99 | 97 |

| 1-Tetralone | Ru-BINAP-DPEN | 2000 | 98 | 99 |

S/C = Substrate-to-Catalyst ratio. Data is representative of typical results.[15][18]

The catalytic cycle for a Noyori-type asymmetric hydrogenation is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembam.com [chembam.com]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]

- 9. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. ethz.ch [ethz.ch]

- 12. orgsyn.org [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]

- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 18. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for (R)-1-(4-Methoxyphenyl)ethanol

An In-depth Technical Guide to the Safety and Handling of (R)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS: 1517-70-0), a compound used in various research and development applications.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

| Classification | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 |

| Flammable Liquids | 4 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[3][4] | |

| H319 | Causes serious eye irritation.[3][4] | |

| H335 | May cause respiratory irritation.[3][4] | |

| H227 | Combustible liquid.[2][5] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[2] | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following table outlines first-aid procedures.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5] |

Firefighting Measures

This compound is a combustible liquid.[2][5]

Table 4: Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread fire. |

| Specific Hazards | Emits toxic fumes under fire conditions. Containers may explode when heated.[2] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[2][4] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Table 5: Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Table 6: Handling and Storage

| Aspect | Procedure |

| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep away from sources of ignition - No smoking.[2][5] Take measures to prevent the build up of electrostatic charge. |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[1][2][5] Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store at 2-8°C.[4] |

Experimental Protocols: Safe Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Verify the availability and functionality of an emergency eyewash station and safety shower.

-

Gather all necessary PPE as specified in Table 5 and inspect for integrity.

-

Prepare a designated waste container for disposal of contaminated materials.

-

-

Handling:

-

Don the appropriate PPE before entering the designated handling area.

-

Ground all equipment to prevent electrostatic discharge.

-

Carefully open the container, avoiding splashes or aerosol generation.

-

Use appropriate tools (e.g., spatula, pipette) to transfer the chemical.

-

Keep the container closed when not in use.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Properly dispose of all contaminated waste in the designated container.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after handling.

-

Visualizations

The following diagrams illustrate key safety workflows and concepts.

Caption: Workflow for responding to an accidental spill.

Caption: Hierarchy of controls for mitigating chemical hazards.

References

Methodological & Application

Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)ethanol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a critical step in the development of new active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-1-(4-Methoxyphenyl)ethanol from 4-methoxyacetophenone, a key chiral intermediate. Two distinct and highly efficient methods are presented: a chemocatalytic approach using a Ruthenium-based catalyst and a biocatalytic approach employing whole-cell biocatalysts.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. The precise control of its stereochemistry is often paramount to the efficacy and safety of the final drug product. Consequently, the development of robust, scalable, and efficient asymmetric syntheses for this alcohol is of significant interest to the pharmaceutical industry. This application note details two proven methods for the enantioselective reduction of the prochiral ketone, 4-methoxyacetophenone, to the desired (R)-enantiomer of the alcohol.

The first protocol describes an asymmetric hydrogenation reaction catalyzed by a chiral Ruthenium(II) complex. This method is characterized by high conversions and excellent enantioselectivities under relatively mild conditions. The second and third protocols explore the use of biocatalysis, a green and highly selective alternative. Specifically, the use of the yeast Rhodotorula sp. AS2.2241 and the common carrot (Daucus carota) root are detailed. These biocatalytic methods offer the advantages of operating in aqueous media under ambient conditions, often with perfect or near-perfect enantioselectivity.

Method 1: Asymmetric Hydrogenation using a Chiral Ru(II)-Indan-Ambox Complex

This protocol details the asymmetric hydrogenation of 4-methoxyacetophenone using a pre-formed Ruthenium(II) catalyst bearing a chiral indan-ambox ligand.

Experimental Protocol

Materials:

-

4-methoxyacetophenone

-

[RuCl₂(indan-ambox)(PPh₃)] catalyst

-

2-Propanol (anhydrous and degassed)

-

Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

-

Hydrogen gas (H₂)

-

Autoclave or a high-pressure reactor

-

Standard glassware for inert atmosphere techniques

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Catalyst Preparation: The [RuCl₂(indan-ambox)(PPh₃)] complex is prepared according to literature procedures. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a vial inside an inert atmosphere glovebox, add the [RuCl₂(indan-ambox)(PPh₃)] catalyst (e.g., 0.004 mmol, 1 mol%).

-

Add 1 mL of degassed 2-propanol to dissolve the catalyst.

-

In a separate vial, dissolve 4-methoxyacetophenone (0.4 mmol) in 1 mL of degassed 2-propanol.

-

To the substrate solution, add the potassium tert-butoxide solution (20 µmol, 5 mol%).

-

Transfer the substrate/base solution to the catalyst solution.

-

Hydrogenation: Place the vial in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 atm).

-